![molecular formula C27H24N4 B14367742 2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- CAS No. 90690-82-7](/img/structure/B14367742.png)
2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- is a complex organic compound known for its significant applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- involves the oxidation of 2-(p-chloroanilino)aniline using a solution of iron (III) chloride in water. This reaction leads to the formation of 2-(p-chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-iminophenazine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Iron (III) chloride in water is commonly used as an oxidizing agent.
Reduction: Hydrogenation reactions can be employed to reduce the compound under specific conditions.
Substitution: Various nucleophiles can be used to substitute different functional groups in the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically leads to the formation of phenazine derivatives .
Scientific Research Applications
2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying redox reactions and substitution mechanisms.
Industry: Utilized in the synthesis of other complex organic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- involves its interaction with bacterial DNA. The compound binds to the DNA, inhibiting its replication and transcription processes, thereby exerting its antibacterial effects . The molecular targets include bacterial enzymes and DNA-binding proteins, which are crucial for bacterial survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Rifampicin: Another antibacterial drug used in the treatment of tuberculosis.
Dapsone: Used in combination with clofazimine for the treatment of leprosy.
Isoniazid: A first-line antitubercular drug.
Uniqueness
2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- is unique due to its dual role in treating both leprosy and potentially other bacterial infections. Its mechanism of action, involving direct interaction with bacterial DNA, sets it apart from other antibacterial agents that primarily target bacterial cell walls or protein synthesis .
Properties
CAS No. |
90690-82-7 |
|---|---|
Molecular Formula |
C27H24N4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N,5-diphenyl-3-propan-2-yliminophenazin-2-amine |
InChI |
InChI=1S/C27H24N4/c1-19(2)28-24-18-27-25(17-23(24)29-20-11-5-3-6-12-20)30-22-15-9-10-16-26(22)31(27)21-13-7-4-8-14-21/h3-19,29H,1-2H3 |
InChI Key |
SJEQTHLHNYYKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=CC=C4)C=C1NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


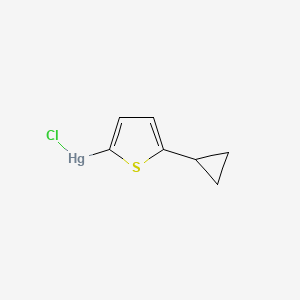
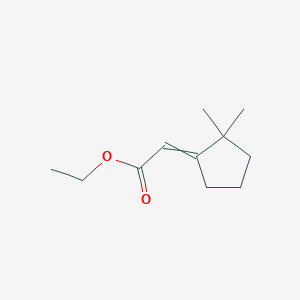
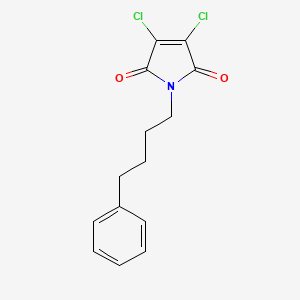
![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
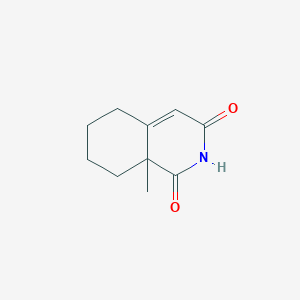
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
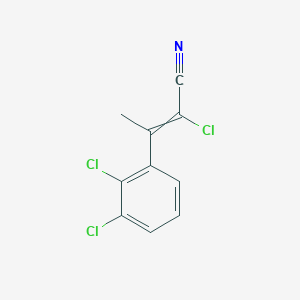
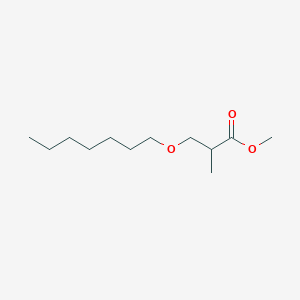
![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
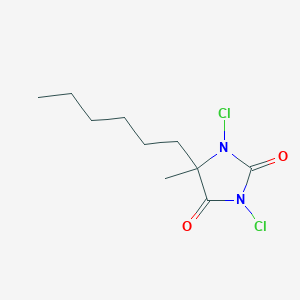
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
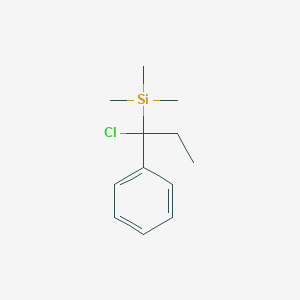
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
